N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-prop-2-enylpyrrolidine-2-carboxamide
Description
N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-prop-2-enylpyrrolidine-2-carboxamide is a synthetic organic compound featuring a pyrazole ring, a pyrrolidine ring, and an amide linkage
Properties
IUPAC Name |
N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-prop-2-enylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-3-7-15(8-5-10-17-15)14(20)16-9-4-6-13-11-18-19-12(13)2/h3,11,17H,1,4-10H2,2H3,(H,16,20)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPMHTCIQVSBRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)CCCNC(=O)C2(CCCN2)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-prop-2-enylpyrrolidine-2-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives under acidic or basic conditions.
Alkylation: The pyrazole derivative is then alkylated with a suitable alkyl halide to introduce the 5-methyl group.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized separately, often starting from a suitable amino acid or through cyclization reactions involving amines and dihalides.
Amide Bond Formation: The final step involves coupling the pyrazole and pyrrolidine derivatives through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-scale reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the amide bond or the pyrazole ring, potentially leading to the formation of amines or reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the pyrazole ring or the propyl chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: N-oxides of the pyrazole ring.
Reduction: Amines or reduced pyrazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-prop-2-enylpyrrolidine-2-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases, particularly those involving inflammation or cancer.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-prop-2-enylpyrrolidine-2-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptor Interaction: It could interact with cellular receptors, modulating signal transduction pathways.
DNA/RNA Interaction: The compound might bind to nucleic acids, affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-prop-2-enylpyrrolidine-2-carboxamide shares structural similarities with other pyrazole derivatives and pyrrolidine-based compounds.
- Examples include 3-(5-methyl-1H-pyrazol-4-yl)propylamine and 2-prop-2-enylpyrrolidine-2-carboxamide.
Uniqueness
- The combination of a pyrazole ring, a pyrrolidine ring, and an amide linkage in a single molecule is relatively unique, providing a distinct set of chemical and biological properties.
- This structural uniqueness may confer specific advantages in terms of binding affinity, selectivity, and overall bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
